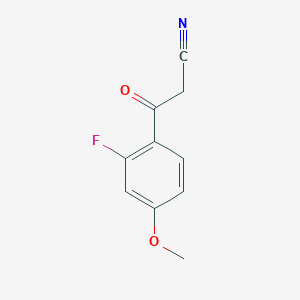

3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile

Vue d'ensemble

Description

3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a nitrile and ketone functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile typically involves the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2-fluoro-4-methoxybenzaldehyde with malononitrile in the presence of a base such as sodium hydroxide in ethanol. The reaction mixture is then heated under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization from suitable solvents like ethyl acetate/hexane can be employed to obtain high-purity compounds .

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of 3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanoic acid.

Reduction: Formation of 3-(2-Fluoro-4-methoxyphenyl)-3-aminopropanenitrile.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile has several applications in scientific research:

Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: It can be utilized in the development of novel materials with unique electronic or optical properties.

Biological Studies: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways and drug development.

Mécanisme D'action

The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups can enhance binding affinity and specificity to the target, while the nitrile and ketone groups can participate in covalent interactions or hydrogen bonding.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-Chlorophenyl)-3-oxopropanenitrile: Similar structure but with a chlorine substituent instead of fluorine.

3-(2,6-Dichlorophenyl)-3-oxopropanenitrile: Contains two chlorine atoms on the phenyl ring.

3-(4-Methoxyphenyl)-3-oxopropanenitrile: Lacks the fluorine substituent.

Uniqueness

3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile is unique due to the presence of both fluoro and methoxy groups on the phenyl ring. This combination can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .

Activité Biologique

3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile, with the CAS number 1290181-04-2, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluoro and methoxy substitution on a phenyl ring, contributing to its unique reactivity and biological properties. The presence of the nitrile group is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of anti-cancer and anti-inflammatory applications. Its mechanism of action primarily involves the inhibition of specific enzymes, particularly protein kinases that are crucial in cell signaling pathways.

Table 1: Summary of Biological Activities

The compound's mechanism involves the formation of covalent bonds with the active sites of target enzymes, leading to the disruption of their normal function. This inhibition can affect various physiological processes such as cell proliferation and apoptosis, making it a candidate for cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological effects and potential therapeutic applications of this compound:

- Anti-Cancer Activity : A study demonstrated that this compound effectively inhibited the growth of cancer cells by targeting specific kinases involved in tumorigenesis. The results indicated a significant reduction in cell viability in vitro, particularly in models of non-small cell lung cancer .

- Inflammation Modulation : Another research highlighted its anti-inflammatory properties, showing that treatment with this compound reduced markers of inflammation in animal models. This suggests potential applications in treating inflammatory diseases .

- Enzyme Inhibition Studies : Further investigations revealed that this compound acts as a potent inhibitor of serine proteases, which are implicated in various pathological conditions including cancer and inflammation.

Comparative Analysis

To understand the uniqueness and efficacy of this compound, it is beneficial to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl fluoride | Sulfonyl fluoride group | Enzyme inhibition |

| 2-Methyl-4-trifluoromethyl-5-thiazolecarboxylic acid | Trifluoromethyl group | Antimicrobial |

| This compound | Fluoro and methoxy substitutions | Anti-cancer, anti-inflammatory |

Propriétés

IUPAC Name |

3-(2-fluoro-4-methoxyphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYBAKDDBNZSCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.